molecular formula C13H18N2O B1270695 1-(Phenylamino)cyclohexane-1-carboxamide CAS No. 64269-12-1

1-(Phenylamino)cyclohexane-1-carboxamide

Cat. No. B1270695
CAS RN: 64269-12-1
M. Wt: 218.29 g/mol
InChI Key: MYHZOZJLNZBBGE-UHFFFAOYSA-N
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Description

1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C13H18N2O . It is a specialty product for proteomics research .


Synthesis Analysis

The synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide involves the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative. This is then hydrolyzed using sulfuric acid at room temperature to produce the amidic compound .


Molecular Structure Analysis

The molecular structure of 1-(Phenylamino)cyclohexane-1-carboxamide is represented by the InChI code: 1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide include the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative, followed by hydrolysis using sulfuric acid .


Physical And Chemical Properties Analysis

1-(Phenylamino)cyclohexane-1-carboxamide is a yellow viscous oil with a melting point of 92 °C . Its molecular weight is 218.29 g/mol .

Scientific Research Applications

Antitumor Activity

  • A study synthesized derivatives of 1-(phenylamino)cyclohexane-1-carboxamide and evaluated their antitumor activity against various cancer cell lines. One compound showed promising activity against the breast cancer cell line MCF-7, indicating potential as an antitumor agent (Abd-Allah & Elshafie, 2018).

Chemical Synthesis Applications

  • Research on 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights a one-pot domino reaction process for their synthesis. This method simplifies the synthesis of these compounds, which are related to 1-(phenylamino)cyclohexane-1-carboxamide (Ziyaadini et al., 2011).

Analgesic Properties

  • Another study synthesized methyl 1-bromocyclohexane carboxylates derivatives, similar in structure to 1-(phenylamino)cyclohexane-1-carboxamide, demonstrating analgesic activity and low toxicity. This suggests potential applications in pain management (Kirillov et al., 2012).

Amidation and Imidation of Alkanes

  • A study on copper-catalyzed reactions of alkanes with simple amides and imides, relevant to the chemistry of 1-(phenylamino)cyclohexane-1-carboxamide, showed functionalization at secondary C-H bonds. This process is significant for chemical synthesis and modifications (Tran et al., 2014).

Polyamide Synthesis

  • Research into the synthesis of aromatic polyamides containing the cyclohexane structure, similar to 1-(phenylamino)cyclohexane-1-carboxamide, explored the production of polymers with high thermal stability. This is useful for advanced materials applications (Hsiao et al., 1999).

Mass Spectral and Fragmentation Pattern Analysis

  • A study on the mass spectral and fragmentation patterns of cyclohexanedione derivatives, related to 1-(phenylamino)cyclohexane-1-carboxamide, provided insights into their chemical properties. This has implications for pharmaceutical and analytical chemistry (Ogunleye, 2005).

Safety And Hazards

The safety information for 1-(Phenylamino)cyclohexane-1-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-anilinocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHZOZJLNZBBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361424
Record name 1-(phenylamino)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylamino)cyclohexane-1-carboxamide

CAS RN

64269-12-1
Record name 1-(phenylamino)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WH Abd-Allah, MF Elshafie - Oriental Journal of …, 2018 - pdfs.semanticscholar.org
ABSTRACT Series of 1-(N-phenyl-2-(heteroalicyclic-1-yl) acetamido) cyclohexane-1-carboxamide derivatives (5a-m) and 1-(phenyl (heteroalicyclic-1-ylmethyl) amino) cyclohexane-1-…
Number of citations: 5 pdfs.semanticscholar.org
MN Aboul‐Enein, AA El‐Azzouny, F Ragab… - …, 2019 - Wiley Online Library
The current work describes the synthesis of new series of N‐(1‐(cyclohexylcarbamoyl) cyclohexyl)‐N‐phenylarylamides (10 a‐h) and 3‐cyclohexyl‐1,2‐diphenyl and 2‐(substituted …

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